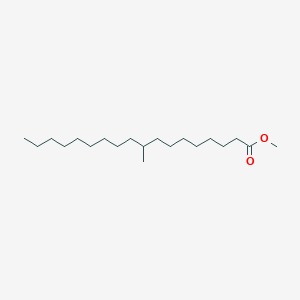

Methyl 9-methyloctadecanoate

説明

Methyl 9-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME) with an 18-carbon backbone (octadecanoate) and a methyl group at the 9th position. Its molecular formula is C₂₀H₃₈O₂, and its molar mass is 310.52 g/mol (calculated based on structure). Such compounds are typically studied for their roles in biological systems, industrial applications, or as reference standards in analytical chemistry.

特性

CAS番号 |

14066-50-3 |

|---|---|

分子式 |

C20H40O2 |

分子量 |

312.5 g/mol |

IUPAC名 |

methyl 9-methyloctadecanoate |

InChI |

InChI=1S/C20H40O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |

InChIキー |

UASPZJFGZNQSQW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)CCCCCCCC(=O)OC |

正規SMILES |

CCCCCCCCCC(C)CCCCCCCC(=O)OC |

同義語 |

9-Methylstearic acid methyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare methyl 9-methyloctadecanoate (hypothetical data inferred from structure) with structurally related esters described in the evidence:

Key Comparative Insights :

Structural Impact on Physical Properties: Branching vs. Linearity: Branched esters (e.g., methyl 9-methyldecanoate , methyl isostearate ) generally exhibit lower melting points and higher solubility in nonpolar solvents compared to linear analogs due to reduced molecular packing efficiency.

Functional Group Influence: Ketone vs.

Applications: Biological Relevance: Methyl isostearate is abundant in plant extracts, suggesting roles in plant defense or signaling .

Analytical Challenges: Branched esters like this compound may co-elute with linear isomers in chromatography, necessitating advanced techniques like NMR or GC-MS for differentiation .

Research Findings and Data Gaps

- Natural Occurrence : Methyl isostearate and similar branched esters are identified in tropical plant extracts, highlighting their ecological roles .

- Synthetic Pathways: Methyl 9-methyldecanoate and methyl 9-oxodecanoate are synthesized via esterification or oxidation, with yields dependent on catalyst choice .

- Contradictions: While methyl 9-methyldecanoate is flagged as unsuitable for consumer products , other esters (e.g., methyl shikimate ) are used in pharmaceuticals, underscoring variability in regulatory acceptance.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 9-methyloctadecanoate in laboratory settings?

Answer:

Synthesis typically involves esterification of 9-methyloctadecanoic acid with methanol under acidic catalysis. Detailed protocols should specify reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and purification steps (e.g., distillation, chromatography). Ensure adherence to IUPAC nomenclature for compound identification and characterization using spectroscopic methods (e.g., NMR, IR) . Experimental procedures must be documented rigorously, including reagent purity, solvent selection, and safety protocols (e.g., fume hood use, waste disposal) .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

Key properties include melting point (), boiling point (), and enthalpy of vaporization (). Reference thermodynamic data from authoritative sources like NIST (e.g., for analogous esters) and validate using differential scanning calorimetry (DSC) . Tabulate data with uncertainties and compare against literature values (see example table below):

| Property | Value Range | Method | Reference |

|---|---|---|---|

| 290–292 K | DSC | ||

| 86.6 ± 0.8 kJ/mol | Calorimetry |

Advanced: What strategies resolve contradictions in reported thermodynamic data across studies?

Answer:

Conduct a systematic review (PRISMA guidelines) to identify methodological disparities (e.g., calibration standards, purity levels). Use meta-analysis to statistically aggregate data, accounting for variables like measurement techniques (e.g., static vs. dynamic calorimetry) . For example, discrepancies in may arise from impurities; cross-reference studies using gas chromatography-mass spectrometry (GC-MS) purity assessments .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Employ design of experiments (DoE) to test variables (e.g., temperature, catalyst loading). Use response surface methodology (RSM) to model interactions and identify optimal conditions. For instance, increasing methanol molar ratio beyond stoichiometric may shift equilibrium but risk side reactions. Validate using kinetic studies (e.g., time-resolved FTIR) .

Basic: What analytical techniques confirm structural integrity?

Answer:

- NMR Spectroscopy: Compare and spectra with reference data (e.g., NIST Chemistry WebBook) .

- Mass Spectrometry (MS): Confirm molecular ion ( for CHO) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify ester carbonyl stretches () .

Advanced: Best practices for systematic reviews of biological activity?

Answer:

Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and assess bias using tools like ROBINS-I. Extract data on bioactivity endpoints (e.g., IC, EC) and perform subgroup analysis by cell line or assay type. Ensure reproducibility by sharing search strategies (e.g., PubMed/Scopus keywords) .

Basic: How to document procedures for reproducibility?

Answer:

Follow structured formats:

- Materials: List suppliers, purity grades, and CAS numbers.

- Methods: Detail step-by-step protocols, including instrument settings (e.g., GC column type, NMR frequency).

- Data Reporting: Use tables for raw data (e.g., yields, spectral peaks) and appendices for extended datasets .

Advanced: Statistical analysis of bioactivity discrepancies?

Answer:

Apply meta-regression to identify covariates (e.g., solvent polarity, exposure time). Use forest plots to visualize heterogeneity and calculate statistics. For dose-response inconsistencies, perform sensitivity analysis excluding outliers .

Basic: Essential safety protocols for handling?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles.

- Ventilation: Use fume hoods for volatile reagents.

- Storage: Keep in airtight containers away from oxidizers. Reference safety data sheets (SDS) for spill management and disposal .

Advanced: Computational modeling for reactivity prediction?

Answer:

Use density functional theory (DFT) to simulate reaction pathways (e.g., ester hydrolysis). Validate with experimental kinetic data. Leverage software like Gaussian or ORCA for transition-state analysis. Cross-check predictions against literature on analogous esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。